molecular formula C34H28N4O5 B1243583 ZnAF-1 CAS No. 321859-09-0

ZnAF-1

Cat. No.: B1243583
CAS No.: 321859-09-0
M. Wt: 572.6 g/mol
InChI Key: SAVLVCGHDLKAAF-UHFFFAOYSA-N
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Description

ZnAF-1 is a zinc sensor compound that utilizes a fluorescein-based structure incorporating the N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit. Its primary function lies in the detection of zinc ions. Through its binding capability, this compound achieves a 1:1 stoichiometry with zinc ions . This compound is widely used in various scientific research applications due to its high sensitivity and specificity for zinc ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

ZnAF-1 is synthesized through a multi-step process that involves the incorporation of the N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit into a fluorescein-based structure. The synthetic route typically involves the following steps:

    Preparation of the chelating unit: The N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit is synthesized through a series of reactions involving pyridine and ethylenediamine derivatives.

    Incorporation into fluorescein: The chelating unit is then incorporated into a fluorescein-based structure through a condensation reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch processes, with careful monitoring of reaction parameters to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

ZnAF-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include zinc ions and various low molecular weight ligands. The reactions typically occur under neutral or slightly acidic conditions, with the presence of a buffer solution to maintain the pH.

Major Products

The major product formed from the reaction of this compound with zinc ions is a highly fluorescent complex. The fluorescence intensity of this complex is significantly higher than that of the free this compound, making it an effective sensor for zinc ions.

Scientific Research Applications

Fluorescent Properties and Mechanism

The fluorescence mechanism of ZnAF-1 operates through a photoinduced electron transfer (PET) process. In the absence of Zn²⁺, the quantum yield is low, but upon complexation with zinc ions, the fluorescence intensity can increase significantly (up to 17-fold) at physiological pH levels . This property makes it particularly useful for real-time monitoring of zinc levels within living cells.

Cellular Imaging and Zinc Detection

This compound has been extensively utilized for imaging intracellular zinc levels. Its ability to penetrate cell membranes allows researchers to monitor fluctuations in zinc concentrations in real-time within various cell types, including neuronal and cancer cells. For instance, studies have demonstrated that this compound can effectively visualize changes in intracellular Zn²⁺ during cellular apoptosis and other physiological processes .

Investigating Zinc Homeostasis

Zinc plays a crucial role in numerous biological processes, including enzyme function and cellular signaling. This compound has been employed to study zinc homeostasis in different biological contexts. For example, it has been used to investigate the effects of low molecular weight ligands on zinc binding dynamics within cells, providing insights into how these interactions influence cellular functions .

Drug Development and Toxicology

This compound serves as a valuable tool in drug development by allowing researchers to assess the impact of pharmaceutical compounds on zinc levels in cells. This application is particularly relevant for drugs targeting metal ion transporters or those that may alter zinc metabolism . Additionally, its use in toxicological studies helps evaluate the effects of heavy metals and other toxicants on cellular zinc homeostasis.

Case Study 1: Monitoring Zinc Levels during Apoptosis

In a study investigating apoptosis in cancer cells, researchers utilized this compound to monitor changes in intracellular zinc levels as cells underwent programmed cell death. The results indicated that significant fluctuations in zinc concentration correlated with specific apoptotic markers, demonstrating the utility of this compound as a real-time sensor for studying cell death mechanisms .

Case Study 2: Evaluating Drug Effects on Zinc Transport

Another study focused on assessing how various pharmacological agents influenced intracellular zinc levels using this compound. The findings revealed that certain compounds could significantly alter zinc transport dynamics, highlighting the importance of zinc homeostasis in drug action and potential side effects .

Data Tables

PropertyValue
Binding Ratio1:1 with Zn²⁺
Quantum Yield (no Zn²⁺)~0.02
Maximum Fluorescence Increase17-fold upon Zn²⁺ binding
Apparent K_dNanomolar range
Application AreaDescription
Cellular ImagingReal-time monitoring of Zn²⁺ levels
Zinc HomeostasisStudies on metal ion dynamics
Drug DevelopmentAssessing drug impact on zinc levels
ToxicologyEvaluating heavy metal effects

Mechanism of Action

The mechanism of action of ZnAF-1 involves the binding of zinc ions to the N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit, resulting in a highly fluorescent complex. The binding of zinc ions induces a conformational change in the fluorescein-based structure, leading to an increase in fluorescence intensity . This fluorescence change allows for the sensitive and specific detection of zinc ions in various environments.

Comparison with Similar Compounds

ZnAF-1 is part of a family of fluorescein-based zinc sensors that include ZnAF-2F and ZnAF-2F DA. These compounds share similar structures and mechanisms of action but differ in their sensitivity and specificity for zinc ions . This compound is unique in its high sensitivity and rapid response to zinc ions, making it a preferred choice for many scientific research applications. Other similar compounds include:

This compound stands out due to its high sensitivity, rapid response, and versatility in various scientific research applications.

Biological Activity

ZnAF-1, specifically its derivative ZnAF-1F (tetraTFA), is a fluorescent probe that has garnered attention for its ability to detect zinc ions (Zn²⁺) in biological systems. This compound plays a crucial role in cellular biology, particularly in live-cell imaging and monitoring intracellular zinc dynamics. The following sections provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications, and comparative analysis with other fluorescent probes.

ZnAF-1F operates through a photoinduced electron transfer mechanism that enhances its fluorescence properties upon binding to Zn²⁺ ions. The compound exhibits a significant increase in fluorescence intensity—up to 69-fold—when zinc ions are present, making it highly sensitive for biological applications. The apparent dissociation constant (Kd) for ZnAF-1F is in the nanomolar range, indicating its high affinity for Zn²⁺ ions, which is essential for accurate measurements in cellular environments .

Fluorescence Properties

  • Excitation Wavelength: 492 nm
  • Emission Wavelength: 514 nm
  • Quantum Yield: Low quantum yields of 0.004 under physiological conditions (pH 7.4) due to the electron transfer mechanism .

Applications in Biological Research

ZnAF-1F has diverse applications in biological research, particularly in the following areas:

  • Live-cell Imaging: It allows researchers to visualize and quantify intracellular zinc levels dynamically, providing insights into zinc's roles in cellular signaling and metabolism.
  • Physiological and Pathological Studies: The probe has been utilized to monitor changes in intracellular zinc levels during various conditions such as oxidative stress and neurodegenerative diseases.
  • Therapeutic Contexts: Its ability to penetrate cell membranes effectively enhances its utility in potential therapeutic applications, allowing for real-time monitoring of zinc fluctuations within living cells.

Comparative Analysis with Other Fluorescent Probes

ZnAF-1F is compared with other fluorescent probes for zinc detection based on their binding affinity (Kd values), specificity, and unique features. The table below summarizes these comparisons:

Compound Name Kd Value (nM) Specificity Unique Features
ZnAF-1F 2ZincHigh sensitivity; effective membrane permeability
FluoZin-3 15ZincLess sensitive; broader pH range
Zinquin 100ZincLess selective; primarily for fixed cells
Zinc Green 50ZincFluorescence affected by pH changes
ZnAF-2 5ZincSimilar structure but different fluorophore characteristics

ZnAF-1F stands out due to its exceptionally low Kd value, indicating superior sensitivity compared to these similar compounds.

Case Studies and Research Findings

Several studies have demonstrated the effectiveness of ZnAF-1F in various biological contexts:

  • Oxidative Stress Monitoring: In a study investigating oxidative stress, ZnAF-1F was used to monitor fluctuations in intracellular zinc levels, revealing how these changes correlate with cellular health and function.
  • Neurodegenerative Disease Research: Another case study highlighted the application of ZnAF-1F in observing zinc dynamics within neuronal cells under pathological conditions, contributing valuable data on the role of zinc in neurodegeneration.
  • Cellular Metabolism Studies: Research utilizing ZnAF-1F has shown its capability to track real-time changes in zinc levels during metabolic processes, providing insights into how zinc influences various biochemical pathways.

Properties

IUPAC Name

5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N4O5/c39-25-8-11-28-31(18-25)43-32-19-26(40)9-12-29(32)33(28)27-10-7-22(17-30(27)34(41)42)37-15-16-38(20-23-5-1-3-13-35-23)21-24-6-2-4-14-36-24/h1-14,17-19,37,39H,15-16,20-21H2,(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVLVCGHDLKAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CCNC2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O)CC6=CC=CC=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437725
Record name ZnAF-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321859-09-0
Record name ZnAF-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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